molecular formula C30H22N8O2 B15181432 Acetamide, 2,2'-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl- CAS No. 106200-35-5

Acetamide, 2,2'-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-

Katalognummer: B15181432
CAS-Nummer: 106200-35-5
Molekulargewicht: 526.5 g/mol
InChI-Schlüssel: VZAHNWMTDWVSNH-OGGGYYITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

The synthesis of Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) typically involves multiple steps. One common synthetic route includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) has several scientific research applications:

Wirkmechanismus

The mechanism of action of Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) stands out due to its unique structure and properties. Similar compounds include other indole derivatives, which also exhibit various biological activities . the specific arrangement of functional groups in this compound gives it distinct characteristics that make it valuable for specific applications.

Eigenschaften

CAS-Nummer

106200-35-5

Molekularformel

C30H22N8O2

Molekulargewicht

526.5 g/mol

IUPAC-Name

(2E)-2-cyano-2-[3-[4-[[(3E)-3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-1-yl]amino]anilino]isoindol-1-ylidene]-N-methylacetamide

InChI

InChI=1S/C30H22N8O2/c1-33-29(39)23(15-31)25-19-7-3-5-9-21(19)27(37-25)35-17-11-13-18(14-12-17)36-28-22-10-6-4-8-20(22)26(38-28)24(16-32)30(40)34-2/h3-14H,1-2H3,(H,33,39)(H,34,40)(H,35,37)(H,36,38)/b25-23+,26-24+

InChI-Schlüssel

VZAHNWMTDWVSNH-OGGGYYITSA-N

Isomerische SMILES

CNC(=O)/C(=C\1/N=C(C2=CC=CC=C12)NC3=CC=C(C=C3)NC4=N/C(=C(/C(=O)NC)\C#N)/C5=CC=CC=C45)/C#N

Kanonische SMILES

CNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)NC4=NC(=C(C#N)C(=O)NC)C5=CC=CC=C54)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.